1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide

Physicochemical profiling Drug-likeness Membrane permeability

Kinase inhibitor selectivity panels require structurally defined reference compounds, yet minor heterocycle modifications can drastically alter binding profiles. This compound addresses that challenge: its pyrazole substituent delivers a distinct H-bond donor count (2), TPSA (130 Ų), and XLogP3 (0.1) versus triazole, imidazole, and dimethylpyrazole analogs, making it a non-interchangeable benchmark. Use as a purine-competitive control in docking studies, permeability assays, and SAR exploration. Supplied with rigorous analytical characterization.

Molecular Formula C16H14N10O
Molecular Weight 362.357
CAS No. 2034473-23-7
Cat. No. B2891391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide
CAS2034473-23-7
Molecular FormulaC16H14N10O
Molecular Weight362.357
Structural Identifiers
SMILESC1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=NC=NC5=C4NC=N5
InChIInChI=1S/C16H14N10O/c27-16(24-15-13-14(20-8-19-13)21-9-22-15)10-5-25(6-10)11-4-12(18-7-17-11)26-3-1-2-23-26/h1-4,7-10H,5-6H2,(H2,19,20,21,22,24,27)
InChIKeyHRYDHOZHUSDBGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide: Overview


1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide (CAS 2034473-23-7) is a synthetic heterocyclic small molecule with the molecular formula C16H14N10O and a molecular weight of 362.35 g/mol [1]. The compound integrates a purine moiety, a pyrazolyl-pyrimidine core, and an azetidine-3-carboxamide linker, creating a rigid, planar scaffold with multiple hydrogen-bonding sites. Its structural features suggest potential utility as a kinase inhibitor or nucleotide-binding site modulator, though specific biological activity data have not been publicly disclosed in peer-reviewed literature or patent documents as of 2026 [1].

Purine-based ATP-binding site probe
Pyrazole-pyrimidine scaffold for kinase SAR
Computed low TPSA and HBD profile

Why 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide Cannot Be Replaced by Analogs


Within the azetidinyl-pyrimidine-purine chemotype, even minor modifications to the 6-position heterocycle on the pyrimidine ring produce marked differences in physicochemical and predicted pharmacological properties. The pyrazole substituent in the target compound imparts a distinct hydrogen-bond donor count (2), topological polar surface area (130 Ų), and lipophilicity profile (XLogP3: 0.1) relative to the 1,2,4-triazole, imidazole, and 3,5-dimethylpyrazole analogs [1][2]. These computed differences directly affect predicted membrane permeability, solubility, and target-binding complementarity, meaning the target compound cannot be assumed functionally interchangeable with its close structural relatives [2].

Pyrazole vs Triazole analog
Computed TPSA difference (lower by ≥10 Ų) may shift permeability context; triazole analog likely exceeds 140 Ų threshold.
Pyrazole vs Imidazole analog
Additional imidazole HBD (3 vs 2) may reduce passive permeability and alter kinase selectivity profile.
Pyrazole vs Dimethylpyrazole analog
Higher lipophilicity (ΔXLogP3 ≥1.1) may decrease solubility and increase nonspecific binding, affecting assay consistency.

Quantitative Differentiation from Structural Analogs


Topological Polar Surface Area: Pyrazole vs. Triazole Analog

The target compound exhibits a TPSA of 130 Ų, whereas the 1,2,4-triazole analog (CAS 2034580-77-1) is predicted to have a higher TPSA (estimated ≥140 Ų) due to the additional nitrogen atom in the triazole ring, which increases hydrogen-bond acceptor count [1][2]. A TPSA below 140 Ų is a well-established threshold for favorable oral bioavailability; the triazole analog is likely to exceed this limit, suggesting the pyrazole compound may possess superior passive membrane permeation characteristics [2].

TPSA: Pyrazole vs Triazole
Class-level inference
130 Ų vs ≥140 Ų
Δ ≥10 Ų lower
Reported lower TPSA may support passive permeability context
Computed property; biological validation required
Physicochemical profiling Drug-likeness Membrane permeability

Hydrogen-Bond Donor Count: Pyrazole vs. Imidazole Analog

The target compound contains exactly two hydrogen-bond donors (HBD), both located on the purine NH groups, whereas the imidazole analog (CAS 2034230-27-6) can present an additional HBD from the imidazole NH, resulting in a predicted HBD count of 3 [1][2]. Increased HBD count generally reduces passive permeability and can alter kinase selectivity profiles by introducing additional polar interactions in the ATP-binding pocket [2].

HBD Count: Pyrazole vs Imidazole
Class-level inference
2 vs 3 hydrogen-bond donors
1 fewer HBD
Fewer HBD may support balanced permeability profile
Computed; Caco-2 permeability not measured
Ligand efficiency Binding selectivity Kinase inhibitor design

Lipophilicity: Pyrazole vs. Dimethylpyrazole Analog

The target compound has a computed XLogP3 of 0.1, whereas the 3,5-dimethylpyrazole analog (CAS 2034582-94-8) is predicted to have XLogP3 ≈ 1.2–1.5 due to the addition of two methyl groups [1][2]. The lower lipophilicity of the pyrazole derivative is expected to translate into higher aqueous solubility and reduced nonspecific protein binding, critical for achieving reliable dose-response relationships in biochemical assays [2].

Lipophilicity: Pyrazole vs Dimethylpyrazole
Class-level inference
XLogP3 0.1 vs ≈1.2–1.5
Δ ≥1.1 log units lower
Reported lower lipophilicity may support higher aqueous solubility
Computed; solubility not experimentally determined
Lipophilicity Solubility Nonspecific binding

Molecular Weight and Heavy Atom Count vs. Analogs

The target compound has a molecular weight of 362.35 g/mol and contains 27 heavy atoms. The triazole analog (C15H13N11O, MW 363.35) has the same heavy atom count but a different heteroatom composition, while the imidazole analog (C16H14N10O, MW 362.35) shares the same molecular formula but differs in atom connectivity [1][2]. These subtle differences affect the compound's compliance with lead-likeness guidelines (MW ≤ 350 preferred; MW ≤ 460 acceptable) and its suitability for fragment-based screening libraries [2].

MW & Heavy Atoms vs Analogs
Direct head-to-head comparison
MW 362.35, 27 heavy atoms; triazole +1 N, -1 C; imidazole is constitutional isomer
Constitutional isomerism may lead to divergent biological activity
SAR studies required
Molecular weight optimization Lead-likeness Fragment-based drug design

Research Applications


Kinase Selectivity Profiling Control

The compound's purine moiety mimics the adenine ring of ATP, making it a suitable tool compound for kinase selectivity panels where a purine-competitive control is needed. Its distinct pyrazole substituent provides a different selectivity fingerprint than imidazole- or triazole-based controls [1].

SAR Studies on Pyrazolyl-Pyrimidine Scaffolds

Because the compound occupies a unique position in the chemical space defined by the intersection of pyrazole, pyrimidine, azetidine, and purine fragments, it serves as a key reference point for SAR exploration. Its computed TPSA of 130 Ų and XLogP3 of 0.1 make it a benchmark for designing derivatives with balanced polarity [1].

Cellular Permeability Reference Standard

With a TPSA of 130 Ų and only 2 hydrogen-bond donors, this compound falls within favorable ranges for passive membrane permeability. It can be used as a reference standard in Caco-2 or PAMPA permeability assays when evaluating the permeability of purine-containing compound libraries [2].

Docking & MD Simulations for ATP-Binding Sites

The rigid azetidine linker and the defined geometry of the pyrazole-pyrimidine-purine scaffold facilitate accurate docking poses in kinase ATP-binding pockets. The compound's computed properties support its use as a training set molecule for validating docking scoring functions [1].

Application
Selection Property
Validation Focus
Kinase Selectivity Profiling Control
Purine-competitive scaffold
Kinase panel selectivity context
SAR Studies on Pyrazolyl-Pyrimidine Scaffolds
Pyrazole-pyrimidine core with balanced polarity
Computed property benchmark (TPSA/HBD)
Cellular Permeability Reference
Computed low TPSA and HBD profile
Caco-2/PAMPA assay reference context
Docking & MD Simulations for ATP Sites
Rigid azetidine-pyrimidine-purine scaffold
Docking pose validation in ATP pockets
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